molecular formula C16H14ClN3O5 B5765479 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate

Cat. No.: B5765479
M. Wt: 363.75 g/mol
InChI Key: BXZSEZILXPUAGA-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a chloro-methylphenoxy group, and an amino-methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate typically involves multi-step organic reactions. The initial step often includes the preparation of the nitrophenyl and chloro-methylphenoxy precursors. These precursors are then subjected to a condensation reaction under controlled conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-methylphenoxy group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored, particularly its role as an intermediate in drug synthesis.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro-methylphenoxy group can interact with various receptors or enzymes. These interactions can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it versatile for various scientific and industrial uses.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c1-10-8-13(6-7-14(10)17)24-9-15(21)25-19-16(18)11-2-4-12(5-3-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSEZILXPUAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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